molecular formula C17H14BrN3O B6347528 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine CAS No. 1354938-72-9

4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347528
CAS No.: 1354938-72-9
M. Wt: 356.2 g/mol
InChI Key: YPNOQYXYXKUISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic small molecule belonging to the 4,6-diarylpyrimidin-2-amine class, which has demonstrated significant potential in oncological research . These compounds are frequently investigated as inhibitors of key protein kinases involved in cell cycle progression and tumor growth . Specifically, closely related derivatives have been shown to act as potent and selective inhibitors of Aurora A kinase (AURKA) . AURKA plays a critical role in regulating mitotic entry and centrosome maturation, and its overexpression is a hallmark of various cancers; inhibiting this kinase can lead to cell cycle arrest at the G2/M phase and the induction of caspase-mediated apoptotic cell death in human cancer cell lines, such as HCT116 colon carcinoma cells . The structural motif of this compound, featuring a 2-aminopyrimidine core substituted at the 4 and 6 positions with aromatic rings, is a privileged scaffold in medicinal chemistry, designed to interact with the ATP-binding sites of target kinases . The presence of a 3-bromophenyl moiety and a 3-methoxyphenyl group is strategic, as such substitutions are known to influence potency and selectivity in kinase inhibition profiles . With a molecular formula of C17H14BrN3O and a molecular weight of 356.22 g/mol, this high-purity compound (typically ≥95%) is supplied for research purposes only . It is intended for use in in vitro cellular and enzymatic assays to further elucidate the mechanisms of carcinogenesis and to evaluate potential therapeutic strategies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-(3-bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNOQYXYXKUISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and 3-methoxybenzaldehyde.

    Condensation Reaction: The first step involves the condensation of 3-bromoaniline with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a suitable reagent like ammonium acetate to form the pyrimidine ring.

    Final Product: The final product, 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Structural Insights :

  • Synthesis : The compound can be synthesized via cyclization reactions involving chalcones and guanidine hydrochloride, a method common to pyrimidin-2-amines .

Comparison with Similar Pyrimidin-2-amine Derivatives

Key Observations :

  • Electron-Withdrawing Groups: Compounds with para-substituted electron-withdrawing groups (e.g., Br, Cl, NO₂) exhibit enhanced antibacterial activity. For instance, compound 25 (4-bromo) showed potent activity against S. aureus and V. cholerae .
  • Electron-Donating Groups : Methoxy groups (e.g., in compound 24) contribute to activity against Streptococcus, suggesting that the 3-methoxy group in the target compound could enhance solubility or modulate electronic effects .
  • Hybrid Structures : Compounds like 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine (from ) demonstrate how fused heterocycles (e.g., triazoles) improve stability via intramolecular hydrogen bonds, a feature absent in the target compound .

Structural and Thermodynamic Properties

  • Hydrogen Bonding : Quantum chemical studies on analogs (e.g., 4-(4-halophenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives) reveal that bromine increases hydrogen bond acceptor strength compared to fluoro or chloro substituents . This suggests the 3-bromo group in the target compound may enhance interactions with biological targets.
  • Thermodynamic Stability : DFT calculations on similar compounds show that methoxy groups contribute to lower HOMO-LUMO gaps, increasing reactivity .

Biological Activity

4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, a heterocyclic compound, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H14BrN3O
  • Molecular Weight : 356.22 g/mol
  • CAS Number : 1354938-72-9

The biological activity of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is primarily attributed to its interaction with specific molecular targets. It may inhibit certain kinases involved in cancer cell signaling pathways, thereby affecting tumor growth and proliferation. Additionally, it has been shown to interact with enzymes such as topoisomerase and cytochrome P450, which are critical in various biological processes including drug metabolism and cancer progression .

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance, it has been evaluated against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. In vitro tests revealed that it demonstrates superior cytotoxicity compared to standard chemotherapeutic agents like cisplatin and topotecan .

Table 1: Anticancer Activity of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
PC-35.0Topotecan8.0
SK-LU-14.5Cisplatin7.5

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations.

Table 2: Antimicrobial Activity of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

MicroorganismMIC (µg/mL)Comparison DrugMIC (µg/mL)
Candida albicans32Fluconazole16
Staphylococcus aureus16Ciprofloxacin8

Case Studies

  • In Vitro Studies : A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a lead candidate for further development in cancer therapy. The results indicated that the compound effectively induces apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Molecular Docking Studies : Computational analyses have shown that 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine binds effectively to the active sites of target enzymes, suggesting a strong potential for drug design applications aimed at inhibiting these targets .

Q & A

Q. What are the established synthetic routes for 4-(3-bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, including:

  • Nucleophilic substitution : Bromophenyl and methoxyphenyl groups are introduced via Suzuki-Miyaura coupling or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperature regimes (80–120°C) .
  • Pyrimidine ring formation : Cyclocondensation of amidines with α,β-unsaturated carbonyl precursors under acidic or basic conditions (e.g., HCl/EtOH or KOH/DMSO) .
    Yield optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and microwave-assisted synthesis to reduce side reactions. Monitor intermediates via TLC or HPLC .

Q. How is the molecular structure of this compound validated, and what techniques are critical for purity assessment?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and dihedral angles between substituents. For example, bromophenyl and pyrimidine rings exhibit dihedral angles of ~12–13°, influencing steric interactions .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm substituent integration (e.g., methoxy singlet at δ 3.8–4.0 ppm).
    • HRMS : Verify molecular weight (expected [M+H]⁺ for C₁₇H₁₄BrN₃O: ~372.04).
  • Purity : Use HPLC with C18 columns (ACN/H₂O gradient) and ≥95% purity thresholds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from brominated intermediates.
  • Storage : In airtight containers under inert gas (away from moisture/light) .

Advanced Research Questions

Q. How do computational methods enhance the design of derivatives or predict bioactivity for this compound?

  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Screens against biological targets (e.g., kinases) using software like AutoDock Vina. The methoxyphenyl group may form π-π interactions with hydrophobic binding pockets .
  • Reaction path search algorithms : ICReDD’s computational workflows integrate quantum mechanics and machine learning to predict optimal reaction conditions .

Q. What are the key challenges in analyzing substituent effects (e.g., bromo vs. methoxy groups) on biological activity?

  • Electronic effects : Bromine’s electron-withdrawing nature alters pyrimidine’s electron density, potentially enhancing electrophilic interactions. Methoxy groups donate electrons via resonance, affecting solubility and membrane permeability .
  • Comparative assays : Test derivatives in parallel using cell-based models (e.g., MTT assays for cytotoxicity) and correlate substituent positions with IC₅₀ values. Note: Bromophenyl derivatives often show higher antimicrobial activity than chloro analogs .

Q. How can crystallographic data resolve contradictions in reported reaction mechanisms or bioactivity?

  • Polymorph characterization : SC-XRD identifies hydrogen-bonding patterns (e.g., N–H⋯N interactions in pyrimidine cores) that influence stability and solubility .
  • Structure-activity relationships (SAR) : Compare dihedral angles of active vs. inactive analogs. For example, coplanar aryl rings enhance π-stacking in DNA intercalation .

Q. What methodologies are used to investigate the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Reflux in HCl/NaOH (0.1–1M) and monitor degradation via LC-MS.
    • Thermal stress : Heat at 40–80°C for 24–72 hours; assess decomposition products .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis OptimizationMicrowave-assisted synthesis, HPLCCatalyst loading, reaction time, purity ≥95%
Structural ValidationSC-XRD, ¹H/¹³C NMRDihedral angles, δ values for substituents
Bioactivity PredictionMolecular docking, MTT assaysDocking scores, IC₅₀ values
Stability AnalysisForced degradation, LC-MSDegradation pathways, kinetic constants

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.